molecular formula C7H8BrCl2N3 B13471986 3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride

3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride

Cat. No.: B13471986
M. Wt: 284.97 g/mol
InChI Key: QHMDMGHJMWMQSQ-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3-position and an amine group at the 7-position of the imidazo[1,2-a]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride can be synthesized through a one-pot tandem cyclization/bromination reaction. The synthesis involves the reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The reaction conditions are mild and do not require the use of a base .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes as those used in laboratory settings. The scalability of the one-pot tandem cyclization/bromination reaction makes it suitable for industrial applications. The use of ethyl acetate as a solvent and TBHP as an oxidizing agent ensures efficient production with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a pharmacophore in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom and the amine group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution and cyclization reactions, making it a valuable building block in synthetic chemistry .

Properties

Molecular Formula

C7H8BrCl2N3

Molecular Weight

284.97 g/mol

IUPAC Name

3-bromoimidazo[1,2-a]pyridin-7-amine;dihydrochloride

InChI

InChI=1S/C7H6BrN3.2ClH/c8-6-4-10-7-3-5(9)1-2-11(6)7;;/h1-4H,9H2;2*1H

InChI Key

QHMDMGHJMWMQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1N.Cl.Cl

Origin of Product

United States

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